molecular formula C22H20ClN3O2 B11574126 (5E)-5-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-ethylimidazolidine-2,4-dione

(5E)-5-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-ethylimidazolidine-2,4-dione

Katalognummer: B11574126
Molekulargewicht: 393.9 g/mol
InChI-Schlüssel: HBHNMGQRAOXIGC-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYLIMIDAZOLIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines an indole ring, a chlorophenyl group, and an imidazolidine-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYLIMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a chlorophenylmethyl group under specific conditions to form the intermediate compound. This intermediate is further reacted with an imidazolidine-dione derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYLIMIDAZOLIDINE-2,4-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Wissenschaftliche Forschungsanwendungen

(5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYLIMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYLIMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYLIMIDAZOLIDINE-2,4-DIONE is unique due to its combination of an indole ring, a chlorophenyl group, and an imidazolidine-dione moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Eigenschaften

Molekularformel

C22H20ClN3O2

Molekulargewicht

393.9 g/mol

IUPAC-Name

(5E)-5-[[1-[(4-chlorophenyl)methyl]-2-methylindol-3-yl]methylidene]-3-ethylimidazolidine-2,4-dione

InChI

InChI=1S/C22H20ClN3O2/c1-3-25-21(27)19(24-22(25)28)12-18-14(2)26(20-7-5-4-6-17(18)20)13-15-8-10-16(23)11-9-15/h4-12H,3,13H2,1-2H3,(H,24,28)/b19-12+

InChI-Schlüssel

HBHNMGQRAOXIGC-XDHOZWIPSA-N

Isomerische SMILES

CCN1C(=O)/C(=C\C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C)/NC1=O

Kanonische SMILES

CCN1C(=O)C(=CC2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.